
2-(2-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group and a pyrazolyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of 2-Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a Grignard reagent to form 2-fluorophenyl magnesium bromide.
Formation of Pyrazolyl Intermediate: The pyrazolyl group is introduced by reacting 4-methyl-1H-pyrazole with an appropriate reagent to form the pyrazolyl intermediate.
Coupling Reaction: The fluorophenyl intermediate and the pyrazolyl intermediate are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the desired compound.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of derivatives with different substituents.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anti-inflammatory properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group and the pyrazolyl group may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(2-Fluorophenyl)ethan-1-amine: Similar structure but lacks the pyrazolyl group.
2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but lacks the fluorophenyl group.
2-(2-Fluorophenyl)-2-(3-methyl-1H-pyrazol-1-yl)ethan-1-amine: Similar structure with a different position of the methyl group on the pyrazolyl ring.
Uniqueness: 2-(2-Fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is unique due to the combination of the fluorophenyl and pyrazolyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-(4-methylpyrazol-1-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(8-9)12(6-14)10-4-2-3-5-11(10)13;/h2-5,7-8,12H,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDOFHYNSSNXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(CN)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride](/img/structure/B8214594.png)
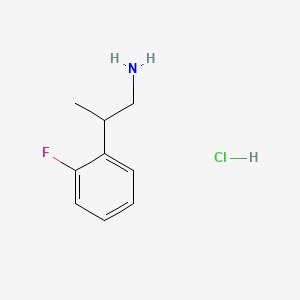
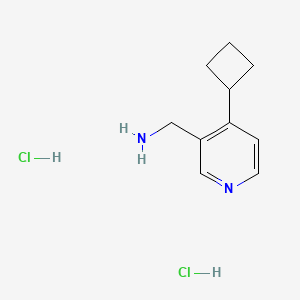
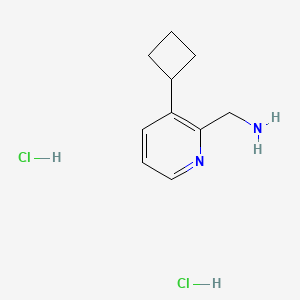
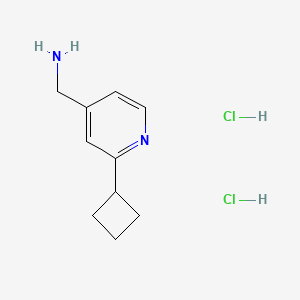

![tert-butyl 4-oxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate](/img/structure/B8214651.png)
![5-Fluoro-2,4-dihydrospiro[1-benzopyran-3,4'-piperidine] hydrochloride](/img/structure/B8214652.png)
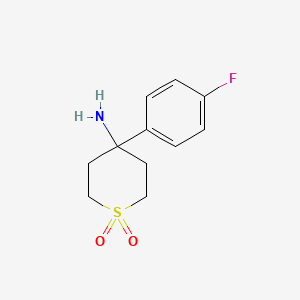
![2-[2-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B8214660.png)
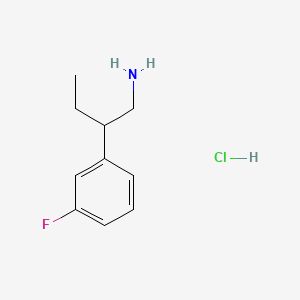
![2-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B8214671.png)
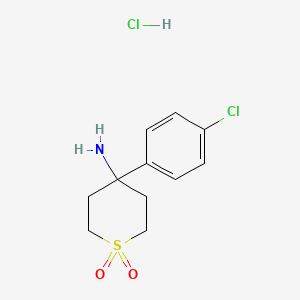
![Benzyl 7-oxo-2,6,9-triazaspiro[4.6]undecane-9-carboxylate hydrochloride](/img/structure/B8214684.png)
